molecular formula C20H18N6O4S2 B12157580 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12157580
M. Wt: 470.5 g/mol
InChI Key: MQUAXSACAMXRLE-UHFFFAOYSA-N
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Description

    The compound’s systematic name is .

    Structure: The compound consists of a furan-2-ylmethyl group, a pyridin-4-yl group, a 1,2,4-triazole ring, and a sulfanyl (thiol) group. The sulfamoylphenylacetamide moiety contributes to its pharmacological properties.

  • Preparation Methods

      Industrial Production: Industrial-scale production methods remain proprietary, but research laboratories may synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

      Major Products: The products formed will vary based on the specific reaction conditions.

  • Scientific Research Applications

      Biology: Investigate its interactions with biological molecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological properties, potential as a drug candidate, or therapeutic effects.

      Industry: Evaluate its use in materials science or other industrial applications.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets (enzymes, receptors, etc.).

      Pathways: It may modulate cellular pathways related to inflammation, cell signaling, or metabolism.

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, detailed experimental procedures and proprietary information may require further investigation

    Properties

    Molecular Formula

    C20H18N6O4S2

    Molecular Weight

    470.5 g/mol

    IUPAC Name

    2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

    InChI

    InChI=1S/C20H18N6O4S2/c21-32(28,29)17-5-3-15(4-6-17)23-18(27)13-31-20-25-24-19(14-7-9-22-10-8-14)26(20)12-16-2-1-11-30-16/h1-11H,12-13H2,(H,23,27)(H2,21,28,29)

    InChI Key

    MQUAXSACAMXRLE-UHFFFAOYSA-N

    Canonical SMILES

    C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=NC=C4

    Origin of Product

    United States

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